Lithium 2-fluoro-2-(pyridin-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

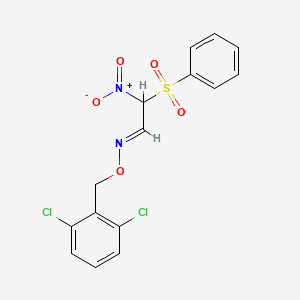

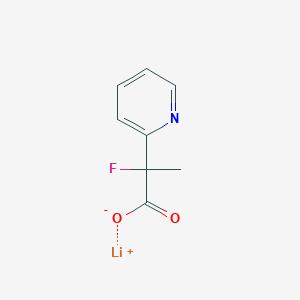

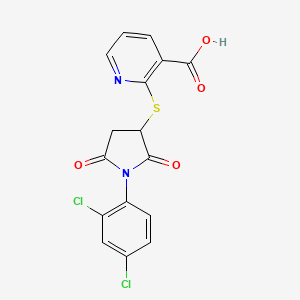

“Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C8H7FLiNO2 . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of “Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” consists of a pyridine ring attached to a propanoate group with a fluorine atom and a lithium atom .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to chlorinated and brominated analogues. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can be utilized in the synthesis of 2-, 3-, 4-fluoropyridines, and their derivatives, which are valuable in the development of new pharmaceuticals .

-substituted pyridines, which are of special interest as imaging agents for positron emission tomography (PET). .Anti-Fibrosis Therapeutics

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate derivatives have shown promising anti-fibrotic activities. In studies, these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could be a precursor in the synthesis of fluorine-containing compounds, which are widely used as active ingredients in agricultural chemicals .

Solid-State Lithium Batteries

In the field of energy storage, fluorine-doped materials have been used to enhance the ionic conductivity of composite electrolytes. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could contribute to the development of dendrite-free solid-state lithium batteries, improving their safety and efficiency .

Anti-Tubercular Agents

Derivatives of Lithium 2-fluoro-2-(pyridin-2-yl)propanoate have been explored as potential anti-tubercular agents. These compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations and suggesting their suitability for further development as TB treatments .

Catalyst-Free Synthesis

The compound is involved in catalyst-free synthesis techniques, which are environmentally friendly and suitable for the high-yielding synthesis of a wide range of derivatives. This approach is particularly relevant for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl carbamates, which have various pharmaceutical applications .

Chemical Biology

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is crucial. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can serve as a building block in the design of such libraries, contributing to the discovery of new compounds with diverse biological and pharmaceutical activities .

Propriétés

IUPAC Name |

lithium;2-fluoro-2-pyridin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.Li/c1-8(9,7(11)12)6-4-2-3-5-10-6;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBMEMGVAXMCBF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC=CC=N1)(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)

![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)